Cas no 34200-53-8 (1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-)

1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]- structure
34200-53-8 structure
Productnaam:1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-
CAS-nummer:34200-53-8
MF:C20H19NO2
MW:305.370365381241
CID:313062
PubChem ID:118614

1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-
    • 2-[[4-(diethylamino)phenyl]methylene]-1H-Indene-1,3(2H)-dione
    • 2-[4-(diethylamino)benzylidene]-1H-indane-1,3(2H)-dione
    • 1H-Indene-1,3(2H)-dione, 2-((4-(diethylamino)phenyl)methylene)-
    • 2-((4-(Diethylamino)phenyl)methylene)-1H-indene-1,3(2H)-dione
    • 2-(p-(Diethylamino)benzylidene)-1,3-indandione
    • 2-[4-(diethylamino)benzylidene]-1H-indene-1,3(2H)-dione
    • NS00029624
    • Benzenamine, N,N-diethyl-4-(1,3-dioxo-2-indanylidene)-
    • QSKPRAZBWICXDM-UHFFFAOYSA-N
    • UNII-H4J9K77ZHR
    • 2-(4-DIETHYLAMINO-BENZYLIDENE)-INDAN-1,3-DIONE
    • EINECS 251-874-7
    • SCHEMBL11948727
    • DTXSID2067820
    • 2-((4-(DIETHYLAMINO)PHENYL)METHYLIDENE)INDENE-1,3-DIONE
    • 34200-53-8
    • 1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-
    • H4J9K77ZHR
    • 2-(p-diethylaminophenyl)-1,3-indandione
    • 2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
    • AKOS000954183
    • Inchi: InChI=1S/C20H19NO2/c1-3-21(4-2)15-11-9-14(10-12-15)13-18-19(22)16-7-5-6-8-17(16)20(18)23/h5-13H,3-4H2,1-2H3
    • InChI-sleutel: QSKPRAZBWICXDM-UHFFFAOYSA-N
    • LACHT: CCN(C1C=CC(/C=C2\C(=O)C3=CC=CC=C3C\2=O)=CC=1)CC

Berekende eigenschappen

  • Exacte massa: 305.14167
  • Monoisotopische massa: 305.142
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 4
  • Complexiteit: 458
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 37.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.219
  • Kookpunt: 509.2°Cat760mmHg
  • Vlampunt: 231.8°C
  • Brekindex: 1.664
  • PSA: 37.38
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